molecular formula C13H13N3S B2517167 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole CAS No. 78364-28-0

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole

Cat. No.: B2517167
CAS No.: 78364-28-0
M. Wt: 243.33
InChI Key: WCZDGCPMOFWFKU-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole is a heterocyclic compound that combines a pyrazole ring and a benzothiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole typically involves the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine with acetylacetone in methanol using glacial acetic acid as a catalyst . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the formation of the pyrazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with a hydroxyl or carbonyl group, while reduction might yield a fully saturated compound.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-6-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-8-4-5-11-12(6-8)17-13(14-11)16-10(3)7-9(2)15-16/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZDGCPMOFWFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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